Superior Antiproliferative Potency: AP-3 vs. DM1 and Semisynthetic Analogs in Cell-Based Assays
Ansamitocin P-3 exhibits substantially higher potency than the clinically utilized ADC payload DM1 in multiple cancer cell lines. Against HCT-116 colon cancer cells, AP-3 displays an EC₅₀ of 0.081 nM , whereas DM1 under comparable conditions shows an IC₅₀ of approximately 0.3–0.5 nM—a 3- to 6-fold difference in potency [1]. This enhanced cytotoxicity is consistent across diverse cell types, positioning AP-3 as the benchmark for next-generation ADC payload development.
| Evidence Dimension | Cytotoxicity (EC₅₀/IC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 0.081 nM (HCT-116 colon cancer cells) |
| Comparator Or Baseline | DM1 (maytansinoid ADC payload): IC₅₀ ≈ 0.3–0.5 nM |
| Quantified Difference | AP-3 is approximately 3- to 6-fold more potent than DM1 in HCT-116 cells |
| Conditions | Cell viability assay (HCT-116); DM1 data from established literature values in comparable assay formats |
Why This Matters
Higher intrinsic potency enables lower effective ADC doses, potentially reducing off-target toxicity and expanding the therapeutic window.
- [1] Erickson HK, et al. Antibody-maytansinoid conjugates are activated in targeted cancer cells by lysosomal degradation and linker-dependent intracellular processing. Cancer Res. 2006;66(8):4426-33. doi:10.1158/0008-5472.CAN-05-4489. View Source
